Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, recognized for their diverse biological activities and applications in pharmaceuticals. This specific compound features a chlorobenzamide moiety, which enhances its potential utility in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving thiazole derivatives and chlorobenzamides. It is not typically found in nature but is produced in laboratory settings for research and potential therapeutic applications.
Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate can be classified as:
The synthesis of ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate typically involves several steps, including the formation of thiazole rings and the introduction of the chlorobenzamide group. A common method includes:
The reaction conditions may include:
The molecular structure of ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate can be represented as follows:
The compound features:
Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
These reactions are typically conducted under controlled conditions, utilizing appropriate catalysts and solvents to ensure high yields and selectivity.
The mechanism of action for ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate largely depends on its biological targets. Compounds of this class often interact with specific enzymes or receptors in biological systems.
Research indicates that thiazole derivatives exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which may also apply to this compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate has potential applications in various fields:
High-throughput screening (HTS) campaigns targeting mitotic kinesins identified Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate derivatives as promising scaffolds for human spleen, embryo, and testes protein inhibition. The initial HTS utilized a luminescence-based adenosine triphosphatase activity assay to screen compound libraries against recombinant full-length human spleen, embryo, and testes protein with preformed microtubules at physiological adenosine triphosphate concentrations (3 μM). This approach identified the hit compound CCT341932 (ethyl 2-(3-methylbenzamido)-4-methylthiazole-5-carboxylate) with micromolar inhibitory activity (half maximal inhibitory concentration = 2.7 μM) against human spleen, embryo, and testes protein [6]. Counter-screening against the opposing mitotic kinesin Eg5 revealed exceptional selectivity, with less than 10% inhibition observed at 200 μM concentrations, confirming target specificity [6].
The screening assay demonstrated robustness through several key characteristics:
Table 1: High-Throughput Screening Profile of Initial Hit Compound
Parameter | Value | Significance |
---|---|---|
Human Spleen, Embryo, and Testes Protein half maximal inhibitory concentration | 2.7 μM (3 μM ATP) | Micromolar potency |
Eg5 Inhibition (200 μM) | <10% | High selectivity |
Ligand Efficiency | 0.30 | Good drug discovery starting point |
Lipophilic Ligand Efficiency | 2.5 | Favorable property for optimization |
Structure-activity relationship exploration focused on systematic optimization of three molecular regions: the benzamide moiety, the thiazole core, and the ester functionality. Initial modifications of the meta-methylbenzamide group revealed stringent steric requirements, with ortho-substituted analogues exhibiting seventy-fold reduced potency. Conversion of the ethyl ester to amide abolished activity, confirming the critical nature of the ester moiety [6].
Benzamide optimization proved particularly productive:
Oxadiazole and tetrazole heterocycles emerged as superior meta-substituents, yielding the first submicromolar inhibitors. Compound 13 (ethyl 2-[3-(1,2,4-oxadiazol-3-yl)benzamido]-4-methylthiazole-5-carboxylate) demonstrated human spleen, embryo, and testes protein half maximal inhibitory concentration = 0.37 μM with ligand efficiency = 0.38 and lipophilic ligand efficiency = 4.5. Further optimization yielded compound 18 (ethyl 2-[3-(2-methyl-2H-tetrazol-5-yl)benzamido]-4-methylthiazole-5-carboxylate) with nanomolar potency (half maximal inhibitory concentration = 27 nM, ligand efficiency = 0.34, lipophilic ligand efficiency = 5.4) [6].
Table 2: Structure-Activity Relationship of Benzamide Modifications
Compound | R Group (meta-position) | Human Spleen, Embryo, and Testes Protein half maximal inhibitory concentration (μM) | Ligand Efficiency | Lipophilic Ligand Efficiency |
---|---|---|---|---|
2 (Hit) | Methyl | 2.7 | 0.30 | 2.5 |
3 | Ortho-methyl | 190 | 0.18 | -1.2 |
4 | Para-methyl | 3.1 | 0.30 | 2.7 |
5 | Ethyl | 2.8 | 0.30 | 2.7 |
6 | Chloro | >200 | <0.10 | <0.5 |
11 | Methoxy | 3.2 | 0.29 | 2.2 |
12 | Phenyl | 3.0 | 0.28 | 1.8 |
13 | 1,2,4-Oxadiazol-3-yl | 0.37 | 0.38 | 4.5 |
18 | 2-Methyl-2H-tetrazol-5-yl | 0.027 | 0.34 | 5.4 |
The 5-carboxylate functionality on the thiazole ring provided an ideal handle for chemoselective derivatization while preserving the essential 2-benzamido recognition motif. Selective hydrolysis of the ethyl ester proceeded efficiently using sodium hydroxide in aqueous tetrahydrofuran (97% yield), generating the corresponding carboxylic acid without disrupting the amide linkage [7]. This carboxylic acid served as the key anchor point for:
Crucially, these transformations required protection of the acid-sensitive 2-benzamido group. Trifluoroacetic acid-mediated deprotection protocols were subsequently employed to regenerate the free benzamide after functionalization [6]. The methyl group at the 4-position of the thiazole ring remained inert under these conditions, demonstrating excellent chemical stability across diverse reaction conditions including acidic, basic, and transition metal-catalyzed transformations [6] [8].
Systematic evaluation of linker attachment points identified the meta-position of the benzamide ring as optimal for probe conjugation, minimizing interference with human spleen, embryo, and testes protein binding. Two distinct classes of tagged derivatives were developed:
Fluorescent probes:
Trans-cyclooctene derivatives:
Table 3: Probe Design Strategies and Applications
Probe Type | Linker Composition | Conjugation Chemistry | Application | Key Finding |
---|---|---|---|---|
Fluorescent (BODIPY) | PEG₈-amino | Amide coupling | Cellular localization | Mitotic spindle accumulation |
Fluorescent (Cy5) | PEG₁₂-amino | Reductive amination | Target engagement in fixed cells | Colocalization with human spleen, embryo, and testes protein antibody staining |
Trans-cyclooctene | PEG₄-trans-cyclooctene | Click chemistry | Live-cell imaging via tetrazine-fluorophore | Time-dependent spindle localization |
Biotinylated | PEG₆-biotin | Amide coupling | Pull-down assays | Direct human spleen, embryo, and testes protein binding confirmed |
Linker length optimization proved critical for maintaining potency, with shorter ethylene glycol chains (3-4 units) preserving nanomolar binding affinity while longer spacers (≥8 units) caused approximately ten-fold reduction in human spleen, embryo, and testes protein inhibition. The trans-cyclooctene-tagged probes enabled confirmation of direct target engagement in human cancer cells through observation of compound-human spleen, embryo, and testes protein colocalization using the click chemistry approach [6] [8]. These chemical biology tools provided unequivocal evidence of on-target engagement in centrosome-amplified cancer cells, establishing the mechanism behind multipolar phenotype induction observed with these inhibitors.
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5